REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4](=[O:8])[CH2:5][CH2:6][CH3:7].[CH2:9]([Mg]Br)[CH:10]=[CH2:11].C(Br)C=C.[NH4+].[Cl-].Cl>C(OCC)C>[OH:8][C:4]([CH2:9][CH2:10][CH3:11])([CH2:5][CH2:6][CH3:7])[CH2:3][CH:2]=[CH2:1] |f:3.4|
|
Name
|
|
Quantity
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113 g
|
Type
|
reactant
|
Smiles
|
CCCC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
Mg
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
178 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition the mixture
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Type
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TEMPERATURE
|
Details
|
was refluxed for 10 hrs
|
Duration
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10 h
|
Type
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CUSTOM
|
Details
|
The ether phase was separated
|
Type
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EXTRACTION
|
Details
|
the water phase extracted with diethyl ether (3×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were then washed with a Na2CO3 -solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
|
Smiles
|
OC(CC=C)(CCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |